molecular formula C18H21N5O2S2 B2714258 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034468-53-4

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2714258
CAS No.: 2034468-53-4
M. Wt: 403.52
InChI Key: RTTUWXNUVZACOD-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H21N5O2S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Human Carbonic Anhydrase Isozymes

Research has shown that sulfonamide compounds, including those incorporating aroylhydrazone, piperidinyl, sulfone, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties, exhibit significant inhibitory action against various human carbonic anhydrase (hCA) isozymes. These enzymes play crucial roles in physiological processes, and their inhibition can be leveraged for therapeutic purposes, especially in targeting tumor-associated isoforms like hCA IX and XII. Compounds with these moieties have demonstrated low nanomolar activity against hCA II and significant inhibition of CA IX and XII, marking them as potential candidates for cancer therapy (Alafeefy et al., 2015).

Antimicrobial Activity

The synthesis of new heterocyclic compounds based on sulfonamide moieties has been explored for antimicrobial properties. Studies involving the condensation of sulfonamides with aromatic aldehydes, semicarbazide, and thiosemicarbazide have led to the creation of compounds demonstrating significant antimicrobial activities. This research opens avenues for developing new antimicrobial agents to combat pathogenic microorganisms (El‐Emary et al., 2002).

Synthesis of Biologically Active Molecules

Sulfonamide derivatives have been synthesized for their potential use as antiproliferative and antimicrobial agents. The incorporation of biologically active moieties such as thiazoles, imidazo[2,1-b]thiazole, and 2-oxo-2H-chromene into N-ethyl-N-methylbenzenesulfonamide derivatives has been researched. These compounds were evaluated for cytotoxic activity against various human cell lines and showed promising results, with some compounds exhibiting significant cytotoxic activity, highlighting their potential in cancer treatment and microbial infection control (Abd El-Gilil, 2019).

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-13-11-15(5-8-19-13)23-9-6-14(7-10-23)12-20-27(24,25)17-4-2-3-16-18(17)22-26-21-16/h2-5,8,11,14,20H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTUWXNUVZACOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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